molecular formula C16H15BrO2 B1273303 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 844879-14-7

4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No. B1273303
CAS RN: 844879-14-7
M. Wt: 319.19 g/mol
InChI Key: BHJZYHVNIYTBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of regioisomeric compounds with variations in the substitution pattern on the aromatic rings. For instance, the study in paper describes the synthesis of substituted phenethylamine analogues with a bromodimethoxy substitution pattern in the benzyl portion and a single methoxy substituent in the phenethylamine part. These compounds were prepared via N-reductive alkylation with regioisomeric bromodimethoxybenzaldehydes. Similarly, Schiff bases synthesized in paper were obtained by reacting 5-bromo-3-methoxysalicylaldehyde with other reagents, indicating the versatility of bromo- and methoxy-substituted compounds in forming various derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using X-ray single crystal determination, as mentioned in paper . The crystal structures reveal the spatial arrangement of atoms and the configuration of the double bonds. For example, the Schiff bases in paper display E configuration with respect to the C=N double bonds, which is a common feature in such compounds.

Chemical Reactions Analysis

The chemical behavior of bromo- and methoxy-substituted compounds can be complex. Paper discusses the molecular recognition study of a bromo derivative of 3,5-dihydroxybenzoic acid with N-donor compounds, showing the importance of hydrogen bonding in the formation of supramolecular assemblies. This indicates that "4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone" could potentially engage in similar interactions due to the presence of bromo and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various techniques. For instance, the gas chromatographic separation and electron ionization mass spectrometry (EI-MS) spectra of the regioisomeric compounds in paper provide information on the fragmentation patterns and relative abundance of ions, which are indicative of the compound's stability and reactivity. The crystallographic data in paper give insights into the solid-state properties, such as unit cell dimensions and hydrogen bonding patterns. Paper discusses the thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo- and methoxy-substituted benzoic acid, suggesting that such substituents can influence the photophysical properties of the compounds they are part of.

Scientific Research Applications

1. Photodynamic Therapy and Photophysical Properties

A significant application of compounds structurally related to 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone is in photodynamic therapy (PDT) for cancer treatment. Studies have synthesized and characterized novel zinc phthalocyanines with substituents related to 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone. These compounds exhibit remarkable potential as Type II photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

2. Antioxidant and Anticancer Activities

Derivatives of bromophenol, which include structural motifs similar to 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone, have been explored for their antioxidant and anticancer activities. These derivatives, synthesized from natural bromophenols found in marine algae, have demonstrated significant potential in preventing oxidative damage and showing anticancer activities in cellular models (Dong et al., 2022).

3. Natural Bromophenols as Source of Antioxidants

Natural bromophenols, similar in structure to 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone, have been identified as excellent sources of antioxidants. These compounds, isolated from marine red algae, exhibit potent free radical scavenging activities, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2011).

4. Protein Tyrosine Phosphatase 1B Inhibition

Bromophenol derivatives, structurally related to 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone, have been synthesized and evaluated for their inhibition activities against protein tyrosine phosphatase 1B (PTP1B). These studies contribute to the understanding of the potential pharmaceutical applications of these compounds (Cui, Shi, & Hu, 2011).

5. Halogen Bonding in Crystal Structures

Research on compounds structurally related to 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone has also focused on understanding their halogen bonding interactions in crystal structures. These studies provide insights into the molecular interactions and stability of these compounds, which is essential for their potential applications in material science and pharmaceuticals (Raffo et al., 2016).

properties

IUPAC Name

(4-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJZYHVNIYTBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373650
Record name 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

CAS RN

844879-14-7
Record name (4-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.